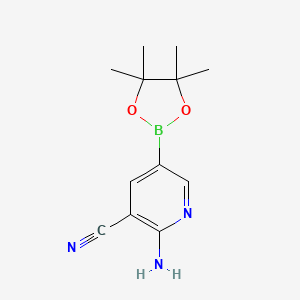

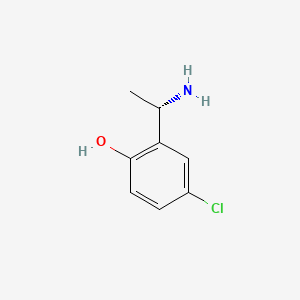

(S)-2-(1-氨基乙基)-4-氯苯酚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Aminoethylphenols are a class of organic compounds that contain an aminoethyl group (-CH2CH2NH2) attached to a phenol group. They are used in various fields, including medicine and materials science .

Synthesis Analysis

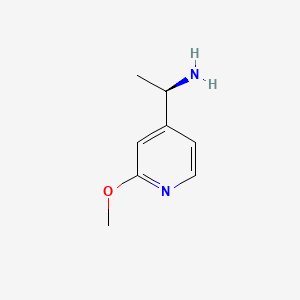

The synthesis of similar compounds, such as (S)-3-(1-aminoethyl)phenol, has been reported. The synthesis involves engineered transaminase polypeptides that convert the substrate, 3’-hydroxyacetophenone, to (S)-3-(1-aminoethyl)-phenol in enantiomeric excess and high percentage conversion .Molecular Structure Analysis

The molecular structure of aminoethylphenols consists of a phenol group with an aminoethyl group attached. The exact structure would depend on the position of these groups on the phenol ring .Physical And Chemical Properties Analysis

Aminoethylphenols are typically solid at room temperature. They are soluble in water and organic solvents. The exact physical and chemical properties would depend on the specific compound .科学研究应用

Asymmetric Synthesis

“(S)-2-(1-aminoethyl)-4-chlorophenol” can be used in the direct catalytic asymmetric synthesis of α-chiral primary amines . These amines are valuable and versatile building blocks for the synthesis of numerous amine-containing pharmaceuticals and natural compounds . They also serve as chiral ligands or organo-catalysts for asymmetric catalysis .

Construction of Molecular Complexities

This compound can be used in the construction of molecular complexities . This application may attract extensive attention and inspire applications in synthetic and medicinal chemistry .

Biocatalysts and Methods for Synthesis

Engineered transaminase polypeptides can convert the substrate, 3’-hydroxyacetophenone to (S)-3-(1-aminoethyl)-phenol in enantiomeric excess and high percentage conversion . This method can be used to synthesize (S)-3-(1-aminoethyl)-phenol and related compounds useful in the production of active pharmaceutical ingredients .

Production of Active Pharmaceutical Ingredients

“(S)-2-(1-aminoethyl)-4-chlorophenol” can be used in the production of active pharmaceutical ingredients . This is particularly useful in the pharmaceutical industry where the demand for active ingredients is high.

作用机制

Target of Action

The primary target of (S)-2-(1-aminoethyl)-4-chlorophenol is the enzyme ω-transaminase . This enzyme is capable of catalyzing the interchange of amino and keto groups by utilizing the coenzyme pyridoxal-5′-phosphate (PLP) .

Mode of Action

The compound interacts with its target, the ω-transaminase, through a series of steps. The amino substrate forms an external aldimine with the coenzyme pyridoxal-5′-phosphate (PLP), through geminal diamine intermediates . The external aldimine is then deprotonated in the rate-determining step, forming a planar quinonoid intermediate .

Biochemical Pathways

The biochemical pathway involved in the action of (S)-2-(1-aminoethyl)-4-chlorophenol is the transamination process. A ketimine is formed after the formation of the planar quinonoid intermediate . A hemiaminal is produced by the addition of water, and subsequently, the ketone product is obtained together with pyridoxamine-5′-phosphate (PMP) .

Result of Action

The result of the action of (S)-2-(1-aminoethyl)-4-chlorophenol is the conversion of the substrate, 3’-hydroxyacetophenone, to (S)-3-(1-aminoethyl)-phenol in enantiomeric excess and high percentage conversion .

Action Environment

安全和危害

属性

IUPAC Name |

2-[(1S)-1-aminoethyl]-4-chlorophenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c1-5(10)7-4-6(9)2-3-8(7)11/h2-5,11H,10H2,1H3/t5-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHDFZQZUBQSKDM-YFKPBYRVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1)Cl)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=C(C=CC(=C1)Cl)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-(1-aminoethyl)-4-chlorophenol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,8-Bis((2-octyldodecyl)oxy)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B566774.png)

![6-Chloro-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid](/img/structure/B566776.png)

![2,4,5,6,7,8-hexahydro-1H-pyrazolo[3,4-d]azepin-3-one](/img/structure/B566784.png)